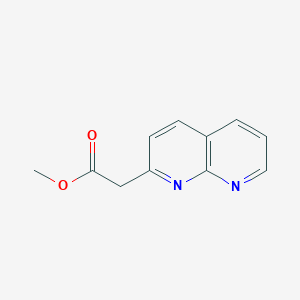
Methyl 2-(1,8-naphthyridin-2-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1,8-naphthyridin-2-YL)acetate is a heterocyclic compound that belongs to the class of 1,8-naphthyridines.
Vorbereitungsmethoden
The synthesis of 1,8-naphthyridines, including Methyl 2-(1,8-naphthyridin-2-YL)acetate, can be achieved through several methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Analyse Chemischer Reaktionen
Methyl 2-(1,8-naphthyridin-2-YL)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1,8-naphthyridin-2-YL)acetate has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of drugs with antibacterial, antifungal, and anticancer properties . In materials science, it finds applications as a component of light-emitting diodes, dye-sensitized solar cells, and molecular sensors . Additionally, it is used in chemical biology as a ligand for metal complexes and in the development of self-assembly host-guest systems .
Wirkmechanismus
The mechanism of action of Methyl 2-(1,8-naphthyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. For instance, certain 1,8-naphthyridine derivatives are known to intercalate with double-stranded DNA, altering its conformation and inhibiting DNA replication or transcription . This mechanism is particularly relevant in the context of its anticancer activity, where it suppresses the growth of cancer cells by interfering with their genetic material .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(1,8-naphthyridin-2-YL)acetate can be compared with other similar compounds such as 1,5-naphthyridine and 1,6-naphthyridine derivatives. While all these compounds share the naphthyridine core, their unique substituents and structural variations confer different biological activities and applications . For example, 1,5-naphthyridine derivatives are known for their anti-inflammatory and antimalarial properties, whereas 1,6-naphthyridine derivatives exhibit anticancer and antimicrobial activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological functions .
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
methyl 2-(1,8-naphthyridin-2-yl)acetate |
InChI |
InChI=1S/C11H10N2O2/c1-15-10(14)7-9-5-4-8-3-2-6-12-11(8)13-9/h2-6H,7H2,1H3 |
InChI-Schlüssel |
GDGZICOSMUXYFB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=NC2=C(C=CC=N2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15069640.png)
![1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol](/img/structure/B15069650.png)
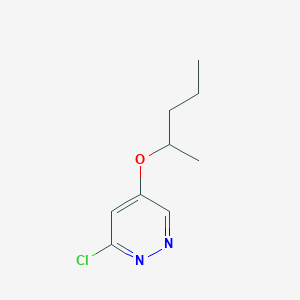
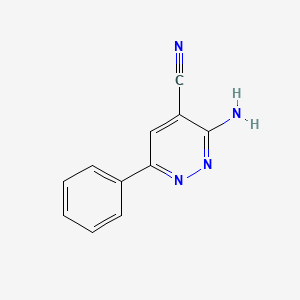
![Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B15069686.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B15069694.png)
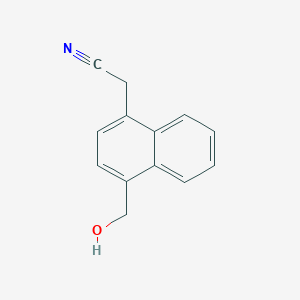
![N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B15069702.png)

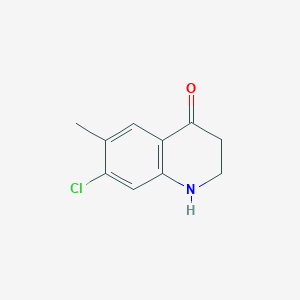
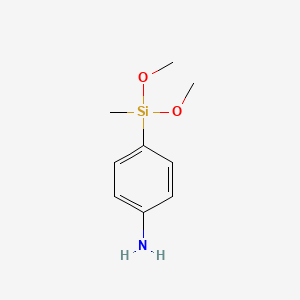
![6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15069733.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)
